5-Bromo-N1-methylbenzene-1,2-diamine

Description

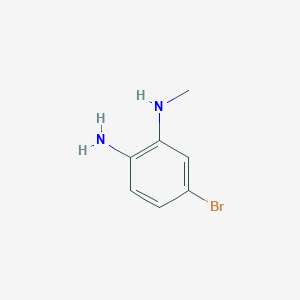

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNHSCZQLLEPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480070 | |

| Record name | 5-BROMO-N1-METHYLBENZENE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337915-79-4 | |

| Record name | 5-BROMO-N1-METHYLBENZENE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-N-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Bromo-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-N1-methylbenzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science. The document details a reliable synthetic pathway, complete with experimental protocols, and presents a thorough characterization of the target compound using various analytical techniques.

Introduction

This compound, with the CAS number 337915-79-4, is an aromatic diamine containing a bromine substituent and an N-methyl group.[1] This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are of significant interest in drug discovery and development. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the diamine moiety is a key structural element for the construction of various ring systems.

Synthesis

The synthesis of this compound can be achieved through a three-step reaction sequence starting from 2-nitroaniline. The overall synthetic pathway involves:

-

Bromination: Electrophilic aromatic substitution of 2-nitroaniline to introduce a bromine atom at the para position relative to the amino group, yielding 4-bromo-2-nitroaniline.

-

N-Methylation: Selective methylation of the amino group of 4-bromo-2-nitroaniline to form 4-bromo-N-methyl-2-nitroaniline.

-

Reduction: Reduction of the nitro group of 4-bromo-N-methyl-2-nitroaniline to afford the final product, this compound.

DOT Script of the Synthesis Pathway:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-nitroaniline

This procedure details the bromination of 2-nitroaniline using a potassium bromide and sodium chlorate solution.

Materials:

-

2-Nitroaniline

-

15% Potassium bromide solution

-

98% Sulfuric acid

-

30% Sodium chlorate solution

-

Water

Procedure: [2]

-

In a 500 mL four-necked flask, add 273.5 g (0.52 mol) of a 15% potassium bromide solution.

-

Slowly add 48.5 g (0.485 mol) of 98% sulfuric acid while stirring. Continue stirring for 30 minutes.

-

Add 88 g (0.481 mol) of 2-nitroaniline to the mixture and heat to 35°C.

-

Slowly add a prepared 30% sodium chlorate solution (54 g, 0.152 mol) dropwise while maintaining the temperature.

-

After the addition is complete, maintain the temperature at 35°C for 30 minutes.

-

Heat the reaction mixture to 75°C and maintain for 2 hours.

-

Cool the mixture to room temperature.

-

Filter the precipitate and wash the filter cake with water until the pH is between 5 and 8.

-

Dry the solid to obtain pale yellow 4-Bromo-2-nitroaniline.

Step 2: Synthesis of 4-bromo-N-methyl-2-nitroaniline

This protocol describes the N-methylation of 4-bromo-2-nitroaniline. A general method for the N-methylation of nitroanilines involves the use of formaldehyde and sulfuric acid.

Materials:

-

4-Bromo-2-nitroaniline

-

Formaldehyde (or Paraformaldehyde)

-

Sulfuric acid

-

Ice water

General Procedure (Adaptation may be required):

-

Dissolve the 4-bromo-2-nitroaniline in sulfuric acid.

-

Add formaldehyde or paraformaldehyde to the solution.

-

Heat the mixture to a temperature between 50°C and 100°C and maintain until the reaction is complete, monitoring by TLC.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-bromo-N-methyl-2-nitroaniline.

Step 3: Synthesis of this compound

This procedure outlines the reduction of the nitro group of 4-bromo-N-methyl-2-nitroaniline using iron powder.[3]

Materials:

-

4-bromo-N-methyl-2-nitroaniline (2.1 g, 9 mmol)

-

Methanol (50 mL)

-

Iron powder (2.5 g, 45 mmol)

-

Ammonium chloride (4.8 g, 90 mmol)

-

Water (60 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure: [3]

-

To a solution of 4-bromo-N-methyl-2-nitroaniline (2.1 g, 9 mmol) in methanol (50 mL), add iron powder (2.5 g, 45 mmol) and ammonium chloride (4.8 g, 90 mmol).

-

Stir the reaction mixture at 80°C for 4 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into water (60 mL).

-

Extract the product with ethyl acetate (2 x 40 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product is this compound (yield ~99%) as a yellow solid.[3]

DOT Script of the Experimental Workflow:

References

Spectroscopic and Synthetic Profile of 5-Bromo-N1-methylbenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a probable synthetic route for 5-Bromo-N1-methylbenzene-1,2-diamine. Due to the limited availability of experimental data in public databases and scientific literature, this document focuses on high-quality predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, a detailed experimental protocol for a likely synthetic pathway is presented, based on established chemical transformations for analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development by providing foundational data and methodologies for the handling and synthesis of this compound.

Chemical Structure and Properties

-

IUPAC Name: 4-bromo-N1-methylbenzene-1,2-diamine

-

Synonyms: 5-Bromo-N1-methyl-1,2-benzenediamine, 4-Bromo-2-(methylamino)aniline

-

CAS Number: 337915-79-4

-

Molecular Formula: C₇H₉BrN₂[1]

-

Molecular Weight: 201.06 g/mol [1]

Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data are predicted by computational algorithms and are provided for estimation purposes. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.85 | d | 1H | Ar-H |

| 6.70 | dd | 1H | Ar-H |

| 6.60 | d | 1H | Ar-H |

| 4.5 (broad s) | 2H | NH₂ | |

| 4.0 (broad s) | 1H | NH | |

| 2.85 | s | 3H | CH₃ |

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 145.0 | Ar-C (C-NH₂) |

| 140.0 | Ar-C (C-NHCH₃) |

| 125.0 | Ar-C |

| 120.0 | Ar-C |

| 115.0 | Ar-C |

| 110.0 | Ar-C (C-Br) |

| 30.0 | CH₃ |

Solvent: CDCl₃. Spectrometer Frequency: 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Broad | N-H Stretch (Amine) |

| 3050-3000 | Weak | C-H Stretch (Aromatic) |

| 2950-2850 | Weak | C-H Stretch (Alkyl) |

| 1620-1580 | Strong | C=C Stretch (Aromatic Ring) |

| 1500-1400 | Medium | N-H Bend (Amine) |

| 1300-1200 | Medium | C-N Stretch |

| 800-700 | Strong | C-H Bend (Aromatic, out-of-plane) |

| 600-500 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z)

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | 100/98 | [M]⁺ (Isotopic pattern for Br) |

| 185/187 | 40/39 | [M-CH₃]⁺ |

| 121 | 30 | [M-Br]⁺ |

| 92 | 25 | [M-Br-NHCH₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Proposed Synthesis Protocol

The synthesis of this compound can be plausibly achieved via the reduction of its corresponding nitro precursor, 4-bromo-N-methyl-2-nitroaniline. This is a common and effective method for the preparation of aromatic diamines.

Synthesis of 4-bromo-N-methyl-2-nitroaniline (Precursor)

The precursor can be synthesized from commercially available 4-bromo-2-nitroaniline through N-methylation.

Reduction of 4-bromo-N-methyl-2-nitroaniline

Reaction Scheme:

Materials:

-

4-bromo-N-methyl-2-nitroaniline (1.0 eq)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromo-N-methyl-2-nitroaniline in ethanol, add stannous chloride dihydrate.

-

Carefully add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution until the pH is basic (pH > 8).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

physical and chemical properties of 5-Bromo-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine, serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including the presence of a bromine atom and two amino groups with different steric and electronic environments, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. These derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and diverse applications. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, characterization, and application in various chemical reactions. While experimental data for this specific compound is limited, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its profile.

Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 337915-79-4 | [1] |

| Molecular Formula | C₇H₉BrN₂ | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| IUPAC Name | 4-bromo-N²-methylbenzene-1,2-diamine | [1] |

| Synonyms | 4-Bromo-2-(methylamino)aniline, 4-Bromo-N2-methyl-1,2-benzenediamine, 5-Bromo-N1-methyl-1,2-benzenediamine | [1] |

Physicochemical Data

| Property | Value | Notes |

| Boiling Point | 289 °C at 760 mmHg | Predicted |

| Density | 1.578 g/cm³ | Predicted |

| Flash Point | 129 °C | Predicted |

| XlogP | 1.9 | Computed by PubChem[2] |

| Hydrogen Bond Donors | 2 | Computed by PubChem[2] |

| Hydrogen Bond Acceptors | 2 | Computed by PubChem[2] |

| Rotatable Bond Count | 1 | Computed by PubChem[2] |

Note: Much of the available data is computationally predicted, and experimental verification is recommended.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of this compound. The following sections provide methodologies for its synthesis and potential biological evaluation based on established procedures for structurally related compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from a commercially available precursor. The following protocol is adapted from general methods for the synthesis of N-methylated and brominated anilines.

Step 1: Acetylation of 2-Methylaniline

-

In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add acetic anhydride with continuous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Pour the reaction mixture into ice-cold water to precipitate the product, N-(2-methylphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(2-methylphenyl)acetamide

-

Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as acetic acid.

-

Slowly add a solution of bromine in acetic acid to the mixture at room temperature while stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

The product, N-(4-bromo-2-methylphenyl)acetamide, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Nitration of N-(4-bromo-2-methylphenyl)acetamide

-

Add the N-(4-bromo-2-methylphenyl)acetamide to a mixture of concentrated sulfuric acid and nitric acid at 0°C.

-

Stir the mixture at this temperature for a few hours until the reaction is complete.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash with cold water until neutral, and dry.

Step 4: N-Methylation of the Amide

-

In a suitable solvent like DMF, add sodium hydride to the nitrated acetamide at 0°C.

-

After the evolution of hydrogen ceases, add methyl iodide and stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

Step 5: Hydrolysis and Reduction to this compound

-

Reflux the N-methylated product in a mixture of ethanol and hydrochloric acid to hydrolyze the acetyl group.

-

Neutralize the reaction mixture with a base (e.g., NaOH) to obtain the nitroaniline.

-

Reduce the nitro group using a reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the final product, this compound.

-

Purify the product by column chromatography.

Anticancer Activity Screening: MTT Assay

Derivatives of brominated phenylenediamines have shown potential as anticancer agents. A common method to evaluate cytotoxicity is the MTT assay.

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (dissolved in DMSO, then diluted in culture medium) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Activity Screening: Broth Microdilution Method

The antimicrobial potential of the synthesized compounds can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. Studies on structurally related phenylenediamines suggest potential mechanisms of action that could be relevant for drug development.

Anticancer and Antimicrobial Mechanisms

Derivatives of bromo- and N-alkyl-phenylenediamines have been reported to exhibit anticancer and antimicrobial properties. The proposed mechanisms often involve the induction of apoptosis in cancer cells and the inhibition of essential microbial enzymes. The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially facilitating cell membrane penetration.

Hypothetical Signaling Pathway in Apoptosis Induction

Based on studies of para-phenylenediamine, it is plausible that derivatives of this compound could induce apoptosis through the modulation of key signaling pathways. A hypothetical model for this process is presented below.

Caption: Hypothetical signaling pathway for apoptosis induction by a derivative.

Experimental Workflow for Synthesis and Screening

A logical workflow is essential for the efficient synthesis and evaluation of new chemical entities. The following diagram illustrates a typical workflow for the synthesis of derivatives of this compound and their subsequent biological screening.

Caption: A typical experimental workflow for synthesis and biological screening.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its known and predicted properties, along with detailed, adaptable experimental protocols for its synthesis and biological evaluation. The exploration of potential signaling pathways involved in the bioactivity of its derivatives highlights promising avenues for future research. For scientists and researchers in the field, this compound represents a key starting point for the development of novel therapeutic agents and functional materials. Further experimental validation of its physical properties and biological activities is warranted to fully unlock its potential.

References

An In-depth Technical Guide to 5-Bromo-N1-methylbenzene-1,2-diamine (CAS 337915-79-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-N1-methylbenzene-1,2-diamine (CAS 337915-79-4), along with a list of current suppliers. While direct biological activity and detailed experimental protocols for this specific compound are not extensively documented in publicly available literature, this guide explores its significant role as a versatile building block in the synthesis of biologically active heterocyclic compounds, particularly quinoxaline and benzimidazole derivatives. The methodologies presented are based on established synthetic routes for analogous compounds and are expected to be applicable to this diamine derivative.

Core Properties and Supplier Information

This compound is a substituted aromatic diamine that serves as a key intermediate in organic synthesis. Its molecular structure, featuring a bromine atom and two amine groups with different steric and electronic environments, offers multiple reaction sites for the construction of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 337915-79-4 | N/A |

| Molecular Formula | C₇H₉BrN₂ | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| IUPAC Name | 4-bromo-N1-methylbenzene-1,2-diamine | [1] |

| Synonyms | 4-Bromo-2-methylaminoaniline, 4-Bromo-N2-methyl-1,2-benzenediamine | [2] |

| Boiling Point | 289 °C at 760 mmHg | [2] |

| Density | 1.578 g/cm³ | [2] |

| Flash Point | 129 °C | [2] |

| Melting Point | Not available | [2] |

| Solubility | Not available | N/A |

Note: Some physical properties, such as melting point and solubility, are not consistently reported across suppliers. Experimental determination is recommended for precise values.

Commercial Availability

This compound is available from several chemical suppliers in various quantities, catering to both research and development needs. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Website |

| American Elements | --INVALID-LINK-- |

| BLDpharm | --INVALID-LINK-- |

| ChemScene | --INVALID-LINK-- |

| AA Blocks | --INVALID-LINK-- |

| Alfa Chemistry | --INVALID-LINK-- |

Synthetic Applications in Drug Discovery and Development

The primary value of this compound in a research and drug development context lies in its utility as a precursor for heterocyclic scaffolds of known pharmacological importance. The ortho-diamine functionality is a classic feature for the construction of quinoxalines and benzimidazoles.

Synthesis of Quinoxaline Derivatives

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The standard synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A general workflow for the synthesis of a 6-bromo-1-methyl-quinoxaline derivative using this compound is depicted below.

References

- 1. This compound | C7H9BrN2 | CID 12198270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 5-Bromo-N1-methylbenzene-1,2-diamine in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-N1-methylbenzene-1,2-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 337915-79-4) is a substituted aromatic diamine.[1][2] Its structure, featuring a benzene ring, a bromine substituent, a primary amine, and a secondary N-methyl amine, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[3] Understanding the solubility of this compound in various organic solvents is critical for its effective use in reaction design, process scale-up, purification, and formulation.

Predicted Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. The structure of this compound possesses both polar and nonpolar characteristics. The benzene ring and methyl group are nonpolar, while the two amino groups are polar and capable of acting as hydrogen bond donors. The bromine atom adds polarity and London dispersion forces. This mixed character suggests that the compound will be most soluble in polar aprotic solvents and polar protic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be lower.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Alcohols | |||

| Methanol | Polar Protic | Highly Soluble | The hydroxyl group can hydrogen bond with the amine groups of the solute. The short alkyl chain makes it highly polar. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, it can form hydrogen bonds. Its slightly lower polarity may marginally decrease solubility compared to methanol. |

| Isopropanol | Polar Protic | Soluble | Effective hydrogen bonding, but increased nonpolar character might slightly reduce solubility compared to methanol or ethanol. |

| Ketones | |||

| Acetone | Polar Aprotic | Highly Soluble | The polar carbonyl group can act as a hydrogen bond acceptor for the amine groups. It effectively solvates polar molecules. |

| Esters | |||

| Ethyl Acetate | Polar Aprotic | Soluble | Possesses a polar region (ester group) and a nonpolar region, making it a good general-purpose solvent for compounds with mixed polarity. |

| Ethers | |||

| Diethyl Ether | Weakly Polar | Sparingly Soluble | Limited polarity and inability to donate hydrogen bonds. Can act as a weak hydrogen bond acceptor. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | More polar than diethyl ether and a good hydrogen bond acceptor, making it a better solvent for this compound. |

| Halogenated Solvents | |||

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good solvent for many organic compounds due to its ability to dissolve a range of polarities. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, its polarity makes it suitable for dissolving substituted aromatic compounds. |

| Aromatic Hydrocarbons | |||

| Toluene | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene will interact favorably with the benzene ring of the solute, but it cannot solvate the polar amine groups effectively. |

| Alkanes | |||

| Hexane | Nonpolar | Insoluble | The highly nonpolar nature of hexane makes it a poor solvent for the polar amine groups, leading to very low solubility. |

Experimental Protocols for Solubility Determination

Accurate solubility data requires experimental validation. Below are detailed protocols for both qualitative screening and precise quantitative measurement.

Protocol 1: Qualitative and Semi-Quantitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Objective: To estimate the approximate solubility of the compound in various solvents at a given temperature.

Materials:

-

This compound

-

A range of organic solvents (see Table 1)

-

Small glass vials (e.g., 2 mL) with caps

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or micropipettes

Procedure:

-

Weigh approximately 10 mg of this compound into a glass vial.

-

Add the selected solvent to the vial in small, measured increments (e.g., 0.1 mL).

-

After each addition, cap the vial and vortex vigorously for 60 seconds.

-

Visually inspect the vial for any undissolved solid. If solid remains, continue adding solvent in increments.

-

Record the total volume of solvent required to completely dissolve the solid.

-

Calculate the approximate solubility in mg/mL.

-

Categorize the solubility based on standard definitions (e.g., United States Pharmacopeia - USP).

Table 2: USP Solubility Categories

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |

| Very soluble | < 1 |

| Freely soluble | 1 - 10 |

| Soluble | 10 - 30 |

| Sparingly soluble | 30 - 100 |

| Slightly soluble | 100 - 1,000 |

| Very slightly soluble | 1,000 - 10,000 |

| Practically insoluble | > 10,000 |

Protocol 2: Quantitative Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][4][5]

Objective: To determine the precise equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours).[4]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or carefully filter the supernatant through a syringe filter.[6] This step must be performed quickly and at the same temperature to avoid precipitation or further dissolution.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with the same solvent. Analyze the concentration of the diluted sample using a pre-validated analytical method.

Analytical Quantification Methods:

-

High-Performance Liquid Chromatography (HPLC):

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) is a common starting point.[7]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration.[8]

-

Sample Analysis: Inject the diluted filtrate and determine its concentration from the calibration curve.

-

Calculation: Multiply the measured concentration by the dilution factor to determine the solubility of the original saturated solution.

-

-

UV-Vis Spectroscopy:

-

Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the determined λmax. Plot absorbance versus concentration to create a Beer-Lambert calibration curve.[9][10]

-

Sample Analysis: Measure the absorbance of the appropriately diluted filtrate.

-

Calculation: Use the calibration curve to find the concentration of the diluted sample, then multiply by the dilution factor to get the final solubility value.[10]

-

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a new compound like this compound.

Caption: Logical workflow for determining the solubility of a chemical compound.

Conclusion

While specific experimental data for the solubility of this compound is not publicly documented, a systematic approach based on its molecular structure allows for reliable predictions of its behavior in various organic solvents. It is anticipated to be highly soluble in polar aprotic and protic solvents and sparingly soluble to insoluble in nonpolar solvents. For applications requiring precise data, the detailed experimental protocols provided in this guide, particularly the shake-flask method coupled with HPLC or UV-Vis analysis, offer a robust framework for accurate and reproducible solubility determination. This essential data will empower researchers and developers to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

References

- 1. enamine.net [enamine.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]

- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaguru.co [pharmaguru.co]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. rjptonline.org [rjptonline.org]

Navigating the Stability and Storage of 5-Bromo-N1-methylbenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the chemical intermediate 5-Bromo-N1-methylbenzene-1,2-diamine. Given the absence of extensive public stability data for this specific molecule, this guide synthesizes information from supplier safety data sheets, general chemical principles for aromatic amines, and regulatory guidelines for stability testing. This document aims to equip researchers and drug development professionals with the necessary information to handle and store this compound effectively, ensuring its integrity for research and development activities.

Compound Profile

Recommended Storage Conditions

While specific, long-term stability studies for this compound are not publicly available, chemical suppliers consistently recommend a set of general storage conditions to maintain its quality. These recommendations are summarized in the table below. Adherence to these conditions is critical to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature | Prevents potential degradation from excessive heat. For long-term storage, refrigeration (2-8 °C) is a common practice for aromatic amines to slow down potential degradation pathways.[3] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation of the amine functional groups, which are susceptible to reacting with atmospheric oxygen.[1] |

| Light | Keep in a dark place | Protects the compound from photolytic degradation, as aromatic compounds can be light-sensitive.[2] |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric gases.[4] |

General Stability of Aromatic Amines

Aromatic amines, the chemical class to which this compound belongs, are generally recognized for their potential instability under certain conditions:

-

Light Sensitivity: Many aromatic compounds absorb UV light, which can lead to photochemical degradation. Storing in amber vials or in the dark is a standard precaution.

-

Temperature Effects: While many aromatic amines are stable at room temperature for short periods, elevated temperatures can accelerate degradation rates. For long-term storage, cooler temperatures are generally advisable.[3]

Experimental Protocols: A General Approach to Stability Assessment

As no specific experimental protocols for the stability of this compound are documented in publicly accessible literature, a generalized approach based on pharmaceutical industry best practices for forced degradation studies is presented.[5][6][7] These studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

Objective

To assess the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC system with a UV or PDA detector

-

Photostability chamber

-

Temperature and humidity-controlled oven

General Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a developed HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and quantify the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Visualizing the Workflow

The logical flow for conducting a stability assessment of a chemical intermediate like this compound is depicted below.

Caption: Conceptual workflow for a forced degradation study.

Conclusion

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Reactivity of 5-Bromo-N1-methylbenzene-1,2-diamine with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 5-Bromo-N1-methylbenzene-1,2-diamine with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and materials science due to its capacity to form a variety of heterocyclic structures, most notably benzimidazoles. This document details the primary modes of reactivity, including cyclocondensation reactions with aldehydes, carboxylic acids, and dicarbonyl compounds, as well as acylation and alkylation reactions. Experimental protocols, quantitative data on reaction yields, and spectroscopic information for analogous compounds are presented to facilitate the practical application of this reagent in a laboratory setting.

Introduction

This compound is a substituted o-phenylenediamine that serves as a valuable precursor in organic synthesis. The presence of two amino groups with differing nucleophilicity (a primary and a secondary N-methylamino group), a bromine atom, and an aromatic ring provides multiple reactive sites. The primary amino group is generally more sterically accessible, while the secondary amino group exhibits higher nucleophilicity due to the electron-donating effect of the methyl group. The bromine substituent offers a handle for further functionalization via cross-coupling reactions and also influences the regioselectivity of electrophilic aromatic substitution.

The principal application of this diamine is in the synthesis of 6-bromo-1-methyl-1H-benzimidazole derivatives. These scaffolds are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, antiviral, and anticancer properties. This guide will systematically explore the reactions of this compound with key classes of electrophiles.

Cyclocondensation Reactions for Benzimidazole Synthesis

The most prominent reaction of this compound is its cyclocondensation with various electrophiles to form the benzimidazole ring system. This typically involves the reaction with a one-carbon electrophile that reacts with both amino groups.

Reaction with Aldehydes (Weidenhagen Synthesis)

The reaction of o-phenylenediamines with aldehydes, often in the presence of an oxidizing agent, is a common method for the synthesis of 2-substituted benzimidazoles. For this compound, this reaction is expected to proceed via the formation of a Schiff base at the more reactive primary amino group, followed by intramolecular cyclization and subsequent oxidation to the benzimidazole.

Table 1: Synthesis of 6-Bromo-1-methyl-2-aryl-1H-benzimidazoles via Reaction with Aromatic Aldehydes (Analogous Systems)

| Entry | Aldehyde | Catalyst/Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Substituted aromatic aldehyde | Sodium metabisulfite | N/A (Microwave) | Not specified | 0.17-0.25 | 95-98 | [1] |

| 2 | Substituted aromatic aldehyde | Sodium metabisulfite | N/A (Conventional) | Reflux | 6-12 | 85-89 | [1] |

| 3 | 2-Nitrobenzaldehyde | Nitrobenzene | Nitrobenzene | 180 | 8 | 48 | [2] |

| 4 | Aromatic Aldehydes | Acetic Acid | Acetic Acid | Not specified | 0.25 | up to 97 | [3] |

Experimental Protocol: General Procedure for the Synthesis of 6-Bromo-1-methyl-2-aryl-1H-benzimidazoles

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), is added the substituted aromatic aldehyde (1.0 mmol).

-

A catalytic amount of an oxidizing agent, such as sodium metabisulfite (0.5 mmol), is added to the mixture.

-

The reaction mixture is then either heated to reflux for 6-12 hours or subjected to microwave irradiation for 10-15 minutes.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Diagram 1: General Workflow for Benzimidazole Synthesis from Aldehydes

Caption: Workflow for the synthesis of 2-aryl-benzimidazoles.

Reaction with Carboxylic Acids (Phillips-Ladenburg Synthesis)

The condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) is a classical and widely used method for benzimidazole synthesis, known as the Phillips-Ladenburg reaction. This reaction typically requires acidic conditions and elevated temperatures.

Table 2: Synthesis of 2-Substituted-6-bromo-1-methyl-1H-benzimidazoles with Carboxylic Acid Derivatives (Analogous Systems)

| Entry | Carboxylic Acid Derivative | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | m-Toluic Acid | Polyphosphoric Acid | Toluene | High Temp. | Not specified | Not specified | [4] |

| 2 | Carboxylic Acids | Mineral Acid (e.g., 4M HCl) | Mineral Acid | Reflux | 2-12 | Good | [5] |

Experimental Protocol: General Procedure for the Phillips-Ladenburg Synthesis

-

A mixture of this compound (1.0 eq) and a carboxylic acid (1.1 eq) is prepared in a suitable high-boiling point solvent or a mineral acid (e.g., 4M HCl or polyphosphoric acid).

-

The reaction mixture is heated to reflux for a period ranging from 2 to 12 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature and carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution) until a precipitate forms.

-

The crude product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

Reaction with Dicarbonyl Compounds

The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds provides a straightforward route to quinoxalines. However, reaction with 1,3-dicarbonyl compounds such as β-ketoesters can lead to the formation of either benzimidazoles or 1,5-benzodiazepin-2-ones, depending on the reaction conditions.

Table 3: Reactivity with Dicarbonyl Compounds (General for o-Phenylenediamines)

| Entry | Dicarbonyl Compound | Product Type | Conditions | Yield (%) | Reference |

| 1 | β-Ketoesters | 2-Substituted Benzimidazoles | Water, Microwave | Moderate | [6] |

| 2 | β-Ketoesters | 1,5-Benzodiazepin-2-ones | Solvent-free, Microwave | Good | [6] |

| 3 | Ketones (general) | 1,5-Benzodiazepines | Phenylboronic acid, Acetonitrile | 82-91 | [7] |

Experimental Protocol: Reaction with Ethyl Acetoacetate (Illustrative)

-

A mixture of this compound (1 mmol) and ethyl acetoacetate (1.1 mmol) is subjected to microwave irradiation in water or under solvent-free conditions.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction with a suitable organic solvent.

-

Purification is typically achieved by recrystallization or column chromatography.

Diagram 2: Reactivity Pathways with β-Dicarbonyls

Caption: Divergent pathways with β-ketoesters.

N-Acylation and N-Alkylation Reactions

The amino groups of this compound can undergo acylation and alkylation reactions. Selective reaction at one of the amino groups can be challenging and is often dependent on the reaction conditions and the nature of the electrophile.

N-Acylation

Acylation with acid chlorides or anhydrides can occur at either the primary or secondary amine. The less sterically hindered primary amine is often the initial site of reaction, though reaction at the more nucleophilic secondary amine is also possible.

Experimental Protocol: General Procedure for N-Acylation

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or pyridine.

-

Add a base (e.g., triethylamine or pyridine, 1.5 eq) if not used as the solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is washed sequentially with a dilute acid (if a tertiary amine base was used), saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.[8]

N-Alkylation

Alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. Reductive amination is a more selective method for the alkylation of the primary amino group.

Experimental Protocol: N-Alkylation via Reductive Amination (of the primary amine)

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE).

-

Add the desired aldehyde or ketone (1.1-1.5 eq).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[9]

Spectroscopic Data (Analogous Compounds)

Precise spectroscopic data for the direct products of this compound are not widely available in the literature. However, data for structurally similar benzimidazole derivatives can provide a useful reference for characterization.

Table 4: 1H and 13C NMR Data for Representative Benzimidazole Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 2-Methyl-1H-benzimidazole | 7.46–7.49 (m, 2H), 7.11–7.14 (m, 2H), 2.51 (s, 3H) | 151.6, 139.4, 121.3, 114.5, 24.6, 15.0 | [10] |

| 2-Phenyl-1H-benzimidazole | 8.21–8.24 (m, 2H), 7.48–7.60 (m, 5H), 7.22–7.25 (m, 2H) | 151.6, 144.1, 135.4, 130.5, 130.2, 129.3, 126.8, 119.2, 111.7 | [10] |

| 1-Methyl-1H-benzimidazole | 7.96 (s, 1H), 7.69-7.66 (m, 1H), 7.35-7.25 (m, 3H), 3.84 (s, 3H) | 144.1, 143.2, 134.1, 122.9, 121.9, 120.0, 109.4, 32.8 |

Conclusion

This compound is a highly useful and reactive building block for the synthesis of a variety of heterocyclic compounds, particularly 6-bromo-1-methyl-1H-benzimidazoles. Its reactivity is dominated by the cyclocondensation reactions of its vicinal amino groups with a range of electrophiles including aldehydes, carboxylic acids, and dicarbonyl compounds. Additionally, the amino groups can be selectively functionalized through acylation and alkylation reactions. This guide provides a foundational understanding and practical protocols for the utilization of this versatile reagent in organic synthesis, which should aid researchers and professionals in the development of novel molecules with potential applications in drug discovery and materials science. Further investigation into the specific reaction kinetics and optimization for this particular substrate will undoubtedly expand its utility.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Ascendant Role of Brominated Diamines in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine atoms into diamine scaffolds has unlocked a wealth of synthetic possibilities, positioning these molecules as versatile and powerful tools in contemporary organic chemistry. This in-depth technical guide explores the core applications of brominated diamines, from their role as foundational building blocks in the synthesis of polymers and heterocycles to their emerging significance as specialized ligands in catalysis and as pharmacophores in drug discovery. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to empower researchers in harnessing the full potential of these remarkable compounds.

Synthesis of Brominated Diamines: Key Building Blocks

The utility of brominated diamines begins with their synthesis. A variety of methods exist for the preparation of both aliphatic and aromatic brominated diamines, providing access to a diverse range of building blocks for further synthetic transformations.

Synthesis of Aliphatic Brominated Diamines

A common strategy for the synthesis of aliphatic brominated diamines involves the reduction of brominated nitro compounds. For instance, 2-amino-2'-bromo-propane-1,3-diol can be synthesized from the commercially available preservative Bronopol (2-bromo-2-nitro-1,3-propanediol) via reduction with tin and hydrochloric acid[1].

Experimental Protocol: Synthesis of 2-Amino-2'-bromo-propane-1,3-diol[1]

-

To a 50 mL flask equipped with a reflux condenser, add 1.0 g of 2-bromo-2-nitro-1,3-propanediol (Bronopol) and 3.0 g of granulated tin.

-

Add 10 mL of concentrated hydrochloric acid in small portions to the mixture while shaking well to ensure thorough mixing.

-

After the initial reaction subsides (approximately 10 minutes), warm the flask under reflux at 100°C with vigorous shaking until the nitro compound has dissolved and its odor is no longer apparent. If the nitro compound dissolves slowly, a few milliliters of ethanol can be added.

-

Cool the reaction mixture to room temperature.

-

Cautiously make the reaction mixture alkaline with a 20-40% sodium hydroxide solution.

-

Isolate the liberated amine by ether extraction.

-

The crude product can be purified by recrystallization to yield a white solid.

Synthesis of Aromatic Brominated Diamines

Aromatic brominated diamines are often synthesized through the nucleophilic substitution of highly halogenated aromatic precursors. A notable example is the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil).

Experimental Protocol: General Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones[2][3]

-

In a round-bottom flask, prepare a solution of 0.03 mol of 2,3,5,6-tetrabromo-1,4-benzoquinone in a mixture of 2 mL of ethanol, 2 mL of glacial acetic acid, and 1 mL of water.

-

Add a small amount of sodium acetate to the solution.

-

To the well-stirred solution, add 0.02 mol of the desired amino compound.

-

Reflux the reaction mixture for 3 hours.

-

Allow the mixture to cool to room temperature and leave it overnight.

-

Filter the precipitated product and wash it with cold water.

-

The crude product can be recrystallized from glacial acetic acid or ethanol.

Table 1: Synthesis of Various 2,5-Diamino-3,6-dibromo-1,4-benzoquinones [2]

| Amino Compound | Yield (%) | Melting Point (°C) |

| Aniline | 90 | 255-256 |

| 4-Aminophenol | 65 | 279-280 |

| 4-Aminobenzoic acid | 56 | 246-248 |

| Sulfanilamide | 55 | 284-286 |

| 4-Aminoantipyrine | 79 | 201-203 |

Applications in Polymer Synthesis: Crafting High-Performance Materials

The bifunctionality of brominated diamines makes them ideal monomers for step-growth polymerization, leading to the formation of high-performance polymers such as polyamides. The presence of bromine atoms in the polymer backbone can impart desirable properties, including enhanced thermal stability and flame retardancy. Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional strength and thermal resistance.

The synthesis of polyamides can be achieved through the polycondensation of a diamine with a diacyl chloride. The following is a representative protocol for the synthesis of an aromatic polyamide, which can be adapted for brominated diamines.

Experimental Protocol: Synthesis of Poly(p-phenylene terephthalamide) (PPTA) from p-Phenylenediamine and Terephthaloyl Chloride [4]

-

In a double-walled glass flask under a nitrogen atmosphere, dissolve 5 mmol of p-phenylenediamine and 2 g of calcium chloride in 25 mL of N-methyl-2-pyrrolidone (NMP).

-

Cool the solution to 0°C.

-

Rapidly add 5 mmol of terephthaloyl chloride to the stirred solution, followed by an additional 15 mL of NMP.

-

Continue stirring the reaction mixture for 15 minutes at 0°C.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Precipitate the resulting polymer gel into 200 mL of water.

-

Chop the polymer in a blender and wash it several times with a 1:1 water/ethanol mixture and then with ethanol.

-

Dry the polymer overnight in a vacuum oven at 120°C.

Table 2: Properties of Polyamides Synthesized from 4,4'-bis(4-carboxymethylene)biphenyl and Various Diamines [5]

| Diamine | Inherent Viscosity (dL/g) | Tg (°C) | T10% (°C, N2) | Char Yield at 800°C (%) |

| 4,4'-Oxydianiline | 0.52 | 210 | 588 | 46.13 |

| 4,4'-(1,3-Phenylenedioxy)dianiline | 0.96 | 261 | 532 | 59.90 |

| 4,4'-(4,4'-Isopropylidenediphenoxy)dianiline | 0.84 | 245 | 507 | 56.17 |

| 1,4-Bis(4-aminophenoxy)benzene | 0.76 | 232 | 564 | 62.14 |

| 4,4'-Diaminodiphenyl sulfone | 0.68 | 251 | 499 | 61.40 |

Synthesis of Heterocyclic Compounds

Brominated diamines are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The vicinal or geminal arrangement of the amino and bromo groups allows for cyclocondensation reactions with dicarbonyl compounds and other electrophiles to form rings of various sizes. For instance, 1,2-diamines can react with 1,2-dicarbonyl compounds to yield pyrazines.

Proposed Experimental Protocol: Synthesis of 2,3-Diphenyl-5,6-dibromopyrazine

-

In a round-bottom flask, dissolve 1.0 mmol of 1,2-dibromo-1,2-diaminoethane and 1.0 mmol of benzil in ethanol.

-

Add a catalytic amount of acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired pyrazine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromo-N1-methylbenzene-1,2-diamine (CAS No: 337915-79-4), a chemical intermediate pertinent to research and development in the pharmaceutical and chemical industries. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, necessary precautions, and recommended procedures for the safe use of this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| Appearance | Not explicitly stated, but related compounds are beige or solid. | Fisher Scientific[2] |

| Boiling Point | 289 °C at 760 mmHg | American Elements[3] |

| Density | 1.578 g/cm³ | American Elements[3] |

| Flash Point | 129 °C | American Elements[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Pictogram:

Hazard Statements (H-Statements):

| Code | Statement | Source |

| H302 | Harmful if swallowed | PubChem[1] |

| H312 | Harmful in contact with skin | PubChem[1] |

| H315 | Causes skin irritation | PubChem[1] |

| H317 | May cause an allergic skin reaction | American Elements[3] |

| H319 | Causes serious eye irritation | PubChem[1], American Elements[3] |

| H332 | Harmful if inhaled | PubChem[1] |

| H335 | May cause respiratory irritation | Fisher Scientific[4] |

Precautionary Statements (P-Statements):

| Code | Statement | Source |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | AK Scientific, Inc.[5] |

| P264 | Wash skin thoroughly after handling. | AK Scientific, Inc.[5] |

| P270 | Do not eat, drink or smoke when using this product. | Sigma-Aldrich |

| P271 | Use only outdoors or in a well-ventilated area. | AK Scientific, Inc.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | American Elements[3], AK Scientific, Inc.[5] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | Sigma-Aldrich |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | AK Scientific, Inc.[5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | AK Scientific, Inc.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | American Elements[3], AK Scientific, Inc.[5] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | AK Scientific, Inc.[5] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | Fisher Scientific[2] |

| P362 | Take off contaminated clothing and wash before reuse. | AK Scientific, Inc.[5] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | AK Scientific, Inc.[5] |

| P405 | Store locked up. | AK Scientific, Inc.[5] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | AK Scientific, Inc.[5] |

Experimental Protocols and Handling Precautions

Given the hazardous nature of this compound, meticulous adherence to safe laboratory practices is essential. The following protocols provide a framework for handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The minimum required PPE includes:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly.[4]

-

Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be considered.[4]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the substance is handled in a poorly ventilated area, a NIOSH/MSHA-approved respirator is required.[4]

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Safe Handling and Storage

-

General Handling: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[4] Avoid the formation of dust and aerosols.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[4] The storage area should be secured.[5]

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | Fisher Scientific[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][4] | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | Fisher Scientific[7] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Absorb: For small spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[6]

-

Clean: Clean the spill area thoroughly.

-

PPE: Wear appropriate personal protective equipment during the entire cleanup process.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, based on its GHS classification, it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1] Chronic effects are not well-documented, and the compound should be handled as a potentially toxic substance at all times.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel before any work with this compound begins. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C7H9BrN2 | CID 12198270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. americanelements.com [americanelements.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted N-Methylbenzene-1,2-diamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted N-methylbenzene-1,2-diamines represent a class of aromatic amines that have quietly underpinned significant advancements in synthetic chemistry and materials science for over a century. From their origins in the burgeoning field of synthetic dyes to their contemporary use as pivotal intermediates in pharmaceuticals, these compounds offer a versatile scaffold for chemical innovation. This technical guide provides an in-depth exploration of the discovery and historical development of these molecules. It details key synthetic methodologies, presents comparative quantitative data, and, for the first time, connects this chemical class to relevant biological signaling pathways, offering a modern perspective for drug development professionals. Detailed experimental protocols for seminal syntheses and relevant biological assays are also provided to facilitate practical application and further research.

A Historical Perspective: From Aniline Dyes to Modern Reagents

The story of substituted N-methylbenzene-1,2-diamines is intrinsically linked to the birth of the synthetic chemical industry in the 19th century. The initial impetus for the exploration of aromatic amines was the quest for synthetic dyes, a field largely pioneered by the work of August Wilhelm von Hofmann.[1][2] Hofmann's extensive research on aniline, a fundamental building block derived from coal tar, laid the groundwork for the aniline dye industry.[1][3] His investigations into the reactions of aniline and its derivatives led to a deeper understanding of their chemical properties and reactivity, paving the way for the synthesis of a vast array of new compounds.[2][4]

The first synthetic aniline dye, mauveine, was discovered by Hofmann's student William Henry Perkin in 1856.[5][6] This discovery triggered an explosion of research into the chemical modification of aniline and related compounds, including the phenylenediamines. Early work focused on understanding the fundamental reactions of these compounds, such as alkylation and their behavior in oxidative processes. The synthesis of N-methylated phenylenediamines was a logical extension of this research, driven by the desire to create new dye molecules with altered colors and properties.

One of the earliest significant discoveries related to N-alkylated phenylenediamines was the formation of "Wurster's Red" and "Wurster's Blue," which are stable radical cations formed by the oxidation of N,N-dimethyl-p-phenylenediamine and N,N,N',N'-tetramethyl-p-phenylenediamine, respectively.[2] These discoveries in the late 19th century were crucial in demonstrating the rich redox chemistry of these molecules.

While the initial focus was on the p-isomers due to their importance in dye chemistry, the ortho-isomers (benzene-1,2-diamines) soon gained prominence as versatile precursors for the synthesis of heterocyclic compounds, most notably benzimidazoles. The introduction of N-methyl substituents on the ortho-diamine scaffold further expanded the synthetic possibilities, allowing for the fine-tuning of the electronic and steric properties of the resulting heterocyclic systems. This versatility has made substituted N-methylbenzene-1,2-diamines valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. A notable modern application is the use of N-methyl-o-phenylenediamine as a key intermediate in the synthesis of the angiotensin II receptor antagonist, telmisartan.[7][8]

Synthetic Methodologies: A Century of Refinement

The synthesis of substituted N-methylbenzene-1,2-diamines has evolved from classical, often harsh, methods to more sophisticated and selective catalytic approaches. The primary strategies involve either the direct methylation of a substituted o-phenylenediamine or the methylation of a precursor followed by the introduction or unmasking of the second amine group.

A common and historically significant approach involves the reduction of a corresponding N-methylated nitroaniline. This two-step process typically begins with the N-methylation of a substituted o-nitroaniline, followed by the reduction of the nitro group to an amine. This strategy is particularly useful for controlling the degree of methylation and avoiding the formation of polysubstituted byproducts.[8]

More recent developments have focused on catalytic methods for N-methylation, offering milder reaction conditions and improved selectivity. These methods often employ transition metal catalysts with methanol or other C1 sources as the methylating agent.[9][10]

Below is a logical diagram illustrating the primary synthetic pathways to substituted N-methylbenzene-1,2-diamines.

Quantitative Data on Synthetic Methods

The following tables summarize quantitative data from various reported synthetic methods for N-methylbenzene-1,2-diamines and related compounds.

Table 1: Synthesis of N-Methyl-o-phenylenediamine and its Salts

| Starting Material | Methylating/Reducing Agent(s) | Solvent | Reaction Conditions | Yield (%) | Reference |

| o-Nitroaniline | 1. Dimethyl sulfate, KOH | Acetone | Not specified | 95.3 (for N-methyl-o-nitroaniline) | [8] |

| N-Methyl-o-nitroaniline | 2. Reduced iron powder, Acetic acid | Ethanol | Reflux, ~2 hours | 90.0 (as dihydrochloride) | [8] |